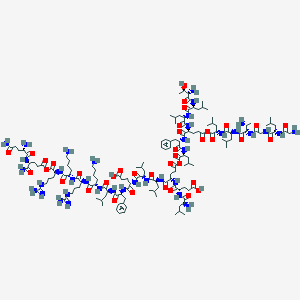
Helical erythrocyte lysing peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helical erythrocyte lysing peptide (HELP) is a small peptide that has been found to have significant potential in scientific research applications. HELP is a synthetic peptide that has been developed to mimic the activity of natural peptides that are involved in the lysis of red blood cells.
Applications De Recherche Scientifique
Helical erythrocyte lysing peptide has been found to have a number of potential scientific research applications. One of the most promising applications is in the study of membrane permeability. Helical erythrocyte lysing peptide has been shown to be able to disrupt the lipid bilayer of cell membranes, leading to increased permeability. This property makes Helical erythrocyte lysing peptide a valuable tool for studying the transport of molecules across cell membranes.
Another potential application of Helical erythrocyte lysing peptide is in the study of the immune system. Helical erythrocyte lysing peptide has been shown to be able to activate the complement system, which is an important part of the immune system. This property makes Helical erythrocyte lysing peptide a valuable tool for studying the role of the complement system in immune responses.
Mécanisme D'action
The mechanism of action of Helical erythrocyte lysing peptide is not fully understood. However, it is believed that Helical erythrocyte lysing peptide disrupts the lipid bilayer of cell membranes, leading to increased permeability. This disruption may be due to the helical structure of the peptide, which allows it to insert into the lipid bilayer and disrupt its structure.
Effets Biochimiques Et Physiologiques
Helical erythrocyte lysing peptide has a number of biochemical and physiological effects. One of the most significant effects is its ability to lyse red blood cells. This property has been exploited in the development of diagnostic tests for red blood cell disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Helical erythrocyte lysing peptide is its ability to disrupt the lipid bilayer of cell membranes, making it a valuable tool for studying membrane permeability. However, one of the limitations of Helical erythrocyte lysing peptide is its potential toxicity. The peptide has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Helical erythrocyte lysing peptide. One potential direction is the development of new synthetic peptides that have similar properties to Helical erythrocyte lysing peptide but are less toxic. Another potential direction is the use of Helical erythrocyte lysing peptide in the development of new diagnostic tests for red blood cell disorders. Additionally, the role of Helical erythrocyte lysing peptide in the immune system is an area that requires further investigation. Overall, Helical erythrocyte lysing peptide has significant potential in a range of scientific research applications and is an area of active research.
Méthodes De Synthèse
The synthesis of Helical erythrocyte lysing peptide involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized using a stepwise approach, where amino acids are added one at a time to the growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Propriétés
Numéro CAS |
143780-69-2 |
|---|---|
Nom du produit |
Helical erythrocyte lysing peptide |
Formule moléculaire |
C144H243N37O38 |
Poids moléculaire |
3100.7 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4S)-5-amino-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H243N37O38/c1-73(2)59-88(150)121(195)163-93(44-50-112(186)187)126(200)167-95(47-53-115(191)219-142(216)108(68-82(19)20)180-137(211)106(70-86-37-27-24-28-38-86)176-129(203)96(169-132(206)101(63-77(9)10)173-134(208)103(65-79(13)14)177-138(212)117(152)84(22)182)48-54-116(192)218-141(215)107(67-81(17)18)179-135(209)104(66-80(15)16)178-139(213)118(83(21)148)181-111(185)72-160-122(196)98(60-74(3)4)161-110(184)71-147)128(202)171-102(64-78(11)12)133(207)172-100(62-76(7)8)131(205)168-94(45-51-113(188)189)127(201)175-105(69-85-35-25-23-26-36-85)136(210)174-99(61-75(5)6)130(204)166-90(39-29-31-55-145)123(197)165-92(41-33-57-158-143(154)155)124(198)164-91(40-30-32-56-146)125(199)170-97(42-34-58-159-144(156)157)140(214)217-114(190)52-46-89(119(153)193)162-120(194)87(149)43-49-109(151)183/h23-28,35-38,73-84,87-108,117-118,182H,29-34,39-72,145-150,152H2,1-22H3,(H2,151,183)(H2,153,193)(H,160,196)(H,161,184)(H,162,194)(H,163,195)(H,164,198)(H,165,197)(H,166,204)(H,167,200)(H,168,205)(H,169,206)(H,170,199)(H,171,202)(H,172,207)(H,173,208)(H,174,210)(H,175,201)(H,176,203)(H,177,212)(H,178,213)(H,179,209)(H,180,211)(H,181,185)(H,186,187)(H,188,189)(H4,154,155,158)(H4,156,157,159)/t83-,84-,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+/m1/s1 |
Clé InChI |
JQUPQFUEBRPCJS-JBKQOWAQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |
Autres numéros CAS |
143780-69-2 |
Synonymes |
amphipathic alpha-helical peptide HELP helical erythrocyte lysing peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)
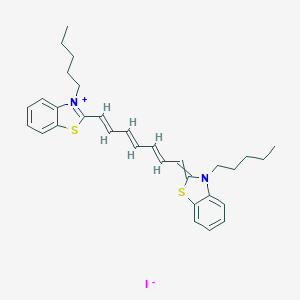
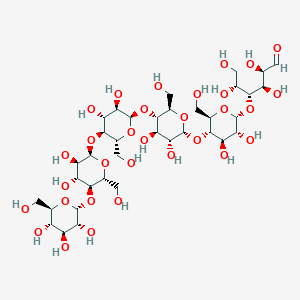
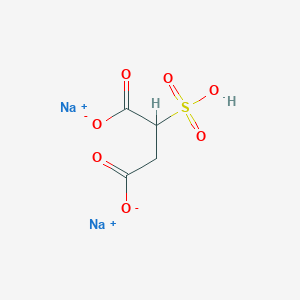
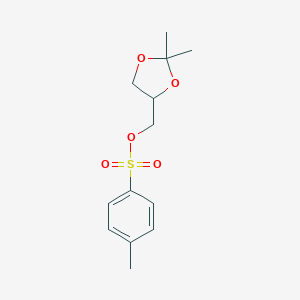
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
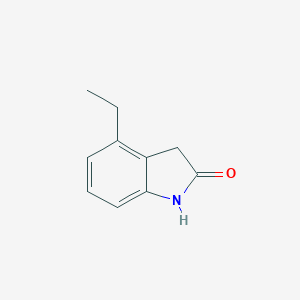
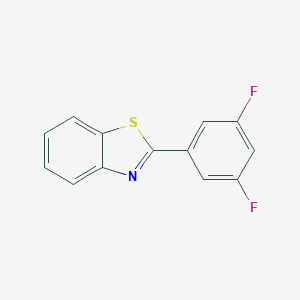
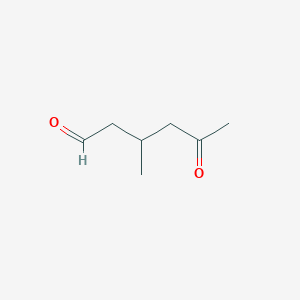
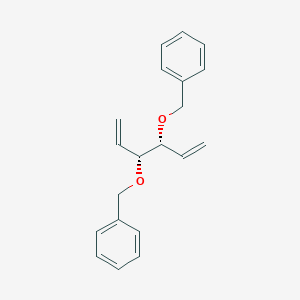
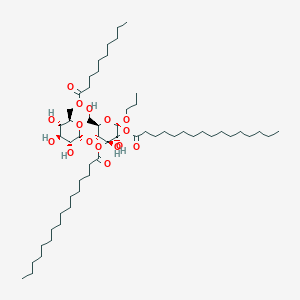
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)